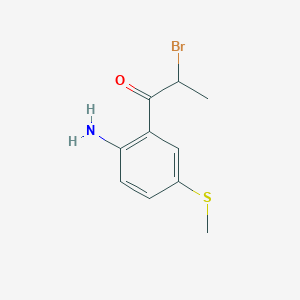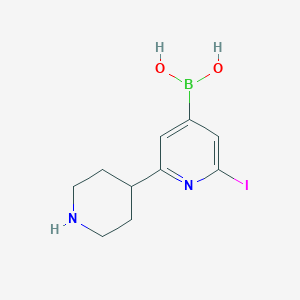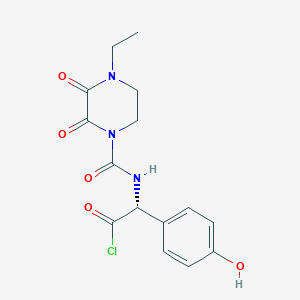
(2-Propoxypyrimidin-5-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propoxypyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a propoxy group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propoxypyrimidin-5-YL)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction conditions are generally mild, and the borylated product can be purified using standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents, such as boronic esters, can make the process more cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: (2-Propoxypyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions on the pyrimidine ring.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters: Formed from oxidation reactions.
Substituted Pyrimidines: Formed from nucleophilic substitution.
Aplicaciones Científicas De Investigación
(2-Propoxypyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Propoxypyrimidin-5-YL)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . In biological systems, the boronic acid group can interact with diols and other nucleophiles, leading to the formation of reversible covalent bonds . This property is exploited in the design of boron-containing drugs and sensors.
Comparación Con Compuestos Similares
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Formylphenylboronic Acid: Used in pharmaceutical synthesis and as an enzyme inhibitor.
Boronic Esters: Employed as protective groups in carbohydrate chemistry.
Uniqueness: (2-Propoxypyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo various transformations makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C7H11BN2O3 |
|---|---|
Peso molecular |
181.99 g/mol |
Nombre IUPAC |
(2-propoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O3/c1-2-3-13-7-9-4-6(5-10-7)8(11)12/h4-5,11-12H,2-3H2,1H3 |
Clave InChI |
ZLKBIZWGWWVVJF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)OCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
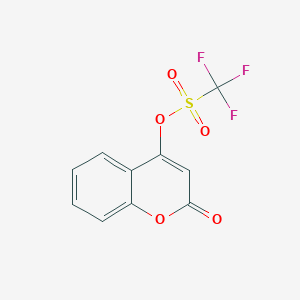
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
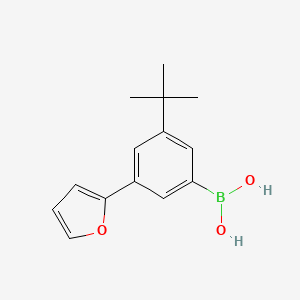

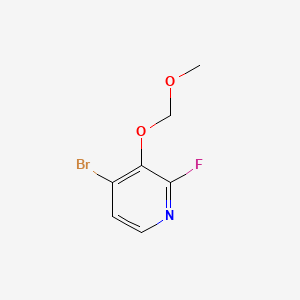
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
